Tartrazine

Catalog No.
S544573
CAS No.
1934-21-0
M.F
C16H12N4NaO9S2+
M. Wt
534.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tartrazine

CAS Number

1934-21-0

Product Name

Tartrazine

IUPAC Name

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

Molecular Formula

C16H12N4NaO9S2+

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3

InChI Key

UJMBCXLDXJUMFB-GLCFPVLVSA-K

SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Barium, Tartrazine, FD and C Yellow No. 5, Tartrazine, Tartrazine Barium, Tartrazine Barium (2:3)

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Description

The exact mass of the compound Tartrazine is 533.9504 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4760. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Coloring Agents. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Biochemical Indicator

Due to its specific properties, tartrazine can be employed as a biochemical indicator. Studies have shown its potential for detecting the presence of enzymes like lipase and phosphatase [1]. The interaction between tartrazine and these enzymes can cause color changes, allowing researchers to monitor enzymatic activity in biological samples.

[1] Tartrazine: historical uses and future potential, Dyes and Pigments, Volume 117, 2015, Pages 106-111

Adsorption Studies

The adsorption properties of tartrazine have been explored in scientific research. Tartrazine can bind to various materials, and studies have investigated its potential for removing pollutants from wastewater [2]. Additionally, research has explored the adsorption of tartrazine onto biomass materials like hen feathers [3]. These studies provide insights into developing treatment methods for polluted water and waste management strategies.

[2] Removal of the dye Tartrazine by adsorption using chitosan and cellulose acetate phthalate beads, Dyes and Pigments, Volume 64, Issue 2, 2005, Pages 151-160

[3] Freundlich and Langmuir adsorption isotherms and kinetics for the removal of Tartrazine from aqueous solutions using hen feathers, Journal of Hazardous Materials, Volume 146, Issues 1-2, 2007, Pages 243-248

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

533.9504

Appearance

Orange to yellow solid powder

Melting Point

300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I753WB2F1M

MeSH Pharmacological Classification

Food Coloring Agents

Wikipedia

Tartrazine

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Hair dyeing

Methods of Manufacturing

... 4-Amino-benzenesulfonic acid is diazotized using hydrochloric acid and sodium nitrite. The diazo compound is coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or with the methyl ester, the ethyl ester, or a salt of this carboxylic acid. The resulting dye is purified and isolated as the sodium salt.
... Formed in a smooth reaction when phenylhydrazine-4-sulfonic acid is heated with dioxosuccinic acid. Today the starting compound is 1-(phenyl-4-sulfonic acid)-3-carboxy-5-pyrazolone, which can be obtained from oxaloacetic ester and phenylhydrazine-4-sulfonic acid and can be coupled with diazotized sulfanilic acid.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Printing ink manufacturing
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3): ACTIVE
FD&C Yellow No. 5 is the certified form of tartrazine, and is approved for use in cosmetics generally. But tartrazine, which has not undergone FDA analysis and received FDA certification, must not be substituted for, or identified in an ingredient declaration as FD&C Yellow No. 5.

Analytic Laboratory Methods

Method: AOAC 944.04; Procedure: colorimetric method; Analyte: tartrazine; Matrix: macaroni products; Detection Level: not provided.
Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: tartrazine; Matrix: food; Detection Limit: not provided.

Interactions

In 2006, the Korea Food and Drug Administration reported that combinations of dietary colors such as allura red AC (R40), tartrazine (Y4), sunset yellow FCF (Y5), amaranth (R2), and brilliant blue FCF (B1) are widely used in food manufacturing. Although individual tar food colors are controlled based on acceptable daily intake (ADI), there is no apparent information available for how combinations of these additives affect food safety. In the current study, the potencies of single and combination use of / allura red AC, tartrazine, sunset yellow FCF, amaranth, and brilliant blue FCF / were examined on neural progenitor cell (NPC) toxicity, a biomarker for developmental stage, and neurogenesis, indicative of adult central nervous system (CNS) functions. /allura red AC/and /amaranth/ reduced NPC proliferation and viability in mouse multipotent NPC, in the developing CNS model. Among several combinations tested in mouse model, combination of /tartrazine/ and /brilliant blue FCF/ at 1000-fold higher than average daily intake in Korea significantly decreased numbers of newly generated cells in adult mouse hippocampus, indicating potent adverse actions on hippocampal neurogenesis. However, other combinations including /allura red AC/ and /amaranth/ did not affect adult hippocampal neurogenesis in the dentate gyrus. Evidence indicates that single and combination use of most tar food colors may be safe with respect to risk using developmental NPC and adult hippocampal neurogenesis. However, the response to excessively high dose combination of /tartrazine/and /brilliant blue FCF/ is suggestive of synergistic effects to suppress proliferation of NPC in adult hippocampus. Data indicated that combinations of tar colors may adversely affect both developmental and adult hippocampal neurogenesis...
The release of histamine from purified rat peritoneal mast cells induced by specific antigen (egg albumin), compound 48/80 and calcium ionophore A23187 was modified by tartrazine. Histamine release induced by 48/80 and antigen was inhibited by the presence of 1x10-5 to 1x10-2 M tartrazine. The inhibitory effect on egg albumin induced histamine release was maximal when the tartrazine was added simultaneously with egg albumin, and was reduced by increased preincubation of the cells with tartrazine. Tartrazine had a small inhibitory effect on ionophore induced release at high concentrations, but augmented histamine release at tartrazine concentrations of 1x10-3 and 1x10-4 M. Augmentation of ionophore induced release was maximal at between 0-5 min preincubation of the cells with tartrazine.

Dates

Modify: 2023-08-15
1. Rovina K, Siddiquee S, Shaarani SM. A Review of Extraction and Analytical Methods for the Determination of Tartrazine (E 102) in Foodstuffs. Crit Rev Anal Chem. 2017 Jul 4;47(4):309-324. doi: 10.1080/10408347.2017.1287558. Epub 2017 Jan 27. PMID: 28128965.

2. Connolly A, Hearty A, Nugent A, McKevitt A, Boylan E, Flynn A, Gibney MJ. Pattern of intake of food additives associated with hyperactivity in Irish children and teenagers. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2010 Apr;27(4):447-56. doi: 10.1080/19440040903470718. PMID: 20013441.

3. Alsalman N, Aljafari A, Wani TA, Zargar S. High-Dose Aspirin Reverses Tartrazine-Induced Cell Growth Dysregulation Independent of p53 Signaling and Antioxidant Mechanisms in Rat Brain. Biomed Res Int. 2019 Mar 26;2019:9096404. doi: 10.1155/2019/9096404. PMID: 31032366; PMCID: PMC6457281.

4. Chen X, Qin P, Zheng X, Hu Z, Zong W, Zhang D, Yang B. Characterizing the noncovalent binding behavior of tartrazine to lysozyme: A combined spectroscopic and computational analysis. J Biochem Mol Toxicol. 2019 Mar;33(3):e22258. doi: 10.1002/jbt.22258. Epub 2018 Oct 28. PMID: 30368991.

5. Madeira CSP, Zavarize DG, Vieira GEG. Optimized adsorption onto biosolids-based activated carbon for tartrazine removal from wastewater. Water Environ Res. 2019 May;91(5):417-427. doi: 10.1002/wer.1039. Epub 2019 Feb 25. PMID: 30802361.

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